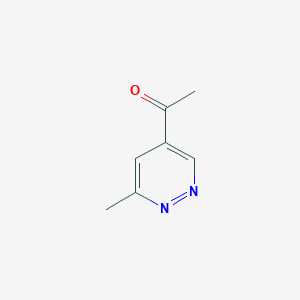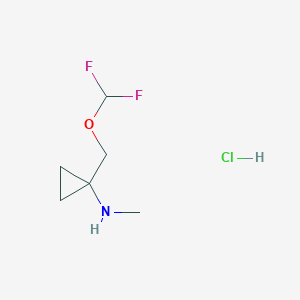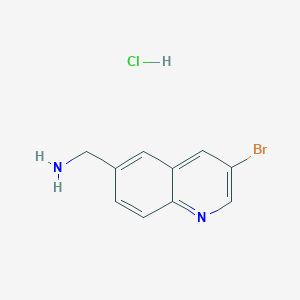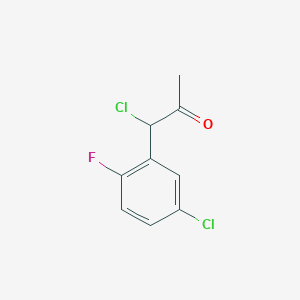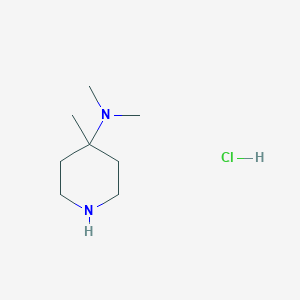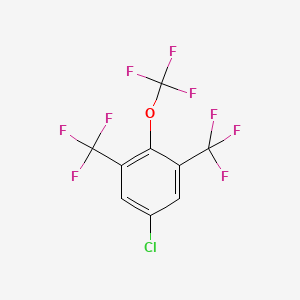
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination reaction, where benzene reacts with trifluoromethane in the presence of a chromium chloride catalyst . Another method involves the iodination reaction, where 1,3-diiodobenzene reacts with trifluoromethane in the presence of iron iodide .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized reactors and catalysts to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce oxidized forms of the compound.
Applications De Recherche Scientifique
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound lacks the chloro and trifluoromethoxy groups but shares the trifluoromethyl groups, making it a useful comparison for studying the effects of additional substituents.
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound has a bromine atom instead of a chlorine atom, providing insights into the influence of different halogens on the compound’s properties.
Uniqueness
1,3-Bis(trifluoromethyl)-5-chloro-2-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, trifluoromethoxy, and chloro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H2ClF9O |
|---|---|
Poids moléculaire |
332.55 g/mol |
Nom IUPAC |
5-chloro-2-(trifluoromethoxy)-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-3-1-4(7(11,12)13)6(20-9(17,18)19)5(2-3)8(14,15)16/h1-2H |
Clé InChI |
SZMBDLSZQCCEMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)



![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

